BenchChemオンラインストアへようこそ!

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomerism

Procure this 3-methoxybenzamide furazan derivative to explore STAT3-SH2 domain SAR without the confounding electron-withdrawing effects of the -CF3 group found in MD77. Its lower XLogP (3.2 vs. ~4.2) may reduce non-specific binding, while the meta-methoxy group introduces a unique hydrogen-bond-accepting pharmacophore for antiplasmodial or BasE-targeted library synthesis. A strategic diversity element for hit-to-lead optimization.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
CAS No. 866237-98-1
Cat. No. B2764426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
CAS866237-98-1
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)16(21)18-15-14(19-23-20-15)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
InChIKeyGKBSNCMLFMWBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide (866237-98-1): A 3-Methoxy-Substituted Furazan Benzamide for Targeted Probe Development


N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide (CAS 866237-98-1) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class [1]. It features a 4-chlorophenyl substituent at the oxadiazole 4-position and a 3-methoxybenzamide moiety at the 3-amino position, yielding a molecular weight of 329.74 g/mol and a computed XLogP3-AA of 3.2 [1]. The compound is a close structural analog of MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), a known direct STAT3-SH2 domain binder (IC50 17.7 μM) [2], yet the 3-methoxy substitution pattern differentiates it from both MD77 and the 4-methoxy positional isomer, potentially altering its target engagement profile and physicochemical properties.

Why N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide Cannot Be Replaced by Other 1,2,5-Oxadiazole Analogs Without Quantitative Validation


The 1,2,5-oxadiazole scaffold tolerates diverse benzamide substitutions, yet even regioisomeric or single-group changes can dramatically shift biological activity. The 4-(trifluoromethyl)benzamide analog MD77 binds the STAT3-SH2 domain with an IC50 of 17.7 μM [1], whereas the unsubstituted benzamide analog N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is primarily reported as a herbicide . In the antiplasmodial domain, a 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide achieved an IC50 of 0.035 μM against P. falciparum NF54 with a selectivity index of 5319 [2], demonstrating that subtle changes in the benzamide ring profoundly influence potency, target selectivity, and species specificity. Therefore, generic substitution of the 3-methoxybenzamide derivative with any other 1,2,5-oxadiazole analog without matched-assay comparative data risks invalidating target engagement, pharmacokinetic, and efficacy assumptions.

Quantitative Differentiation Evidence for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide Against In-Class Comparators


Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Benzamide Substitution Alters Hydrogen Bond Acceptor Topology

The target compound bears a 3-methoxybenzamide group, whereas the commercially prevalent analog N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide (CAS 447455-56-3) bears a 4-methoxy substitution [1]. This regioisomeric shift changes the spatial orientation of the hydrogen bond acceptor: the 3-methoxy oxygen is meta to the amide linkage, reducing its resonance conjugation with the carbonyl compared to the para-substituted analog. The target compound has a computed Topological Polar Surface Area (TPSA) of 77.3 Ų, which is identical to the 4-methoxy isomer due to the same atom count, but the 3D spatial distribution of polarity differs, potentially impacting membrane permeability and target binding pocket complementarity [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomerism

STAT3-SH2 Binding Domain Differentiation: Absence of Trifluoromethyl Group Impacts Potency Relative to MD77

The closest structurally characterized biological comparator is MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), which binds the STAT3-SH2 domain with an IC50 of 17.7 μM in a fluorescence polarization assay [1]. The target compound replaces the 4-CF3 group with a 3-OCH3 group. While no direct binding data exists for the target compound, the computed XLogP3-AA of 3.2 is substantially lower than the estimated logP of ~4.2 for MD77 (ChemDraw calculation based on CF3 contribution), suggesting reduced lipophilicity-driven binding. The 3-methoxy group also removes the strong electron-withdrawing effect of CF3, likely altering the amide NH acidity and hydrogen bond donor strength at the SH2 domain interface.

STAT3 Inhibition Cancer Therapeutics SH2 Domain Binders

Drug-Likeness and Permeability Potential: Favorable Physicochemical Profile for CNS or Cellular Penetration

The target compound's computed properties comply with Lipinski's Rule of Five (MW 329.74 < 500; XLogP3-AA 3.2 < 5; H-bond donors 1 < 5; H-bond acceptors 5 < 10) and Veber's rules (rotatable bonds = 4 ≤ 10; TPSA 77.3 Ų < 140 Ų) [1]. Its TPSA of 77.3 Ų falls below the 90 Ų threshold often associated with good CNS penetration, distinguishing it from the larger 4-(trifluoromethyl) analog MD77 (estimated TPSA ~77-80 Ų but higher logP) and from antiplasmodial leads bearing diethoxyphenyl groups that exhibit TPSA values exceeding 100 Ų and are consequently permeability-limited [2]. The 3-methoxy substitution yields an XLogP of 3.2, placing it in a balanced lipophilicity range that supports both solubility and passive membrane diffusion.

ADMET Prediction Drug-Likeness CNS Permeability

High-Value Application Scenarios for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide (866237-98-1) in Scientific Procurement


STAT3-Mediated Oncology Probe Development Using a Low-Lipophilicity Furazan Scaffold

Building on the demonstrated STAT3-SH2 binding of the structural analog MD77 (IC50 17.7 μM) [1], this 3-methoxybenzamide variant offers a differentiated starting point for hit-to-lead optimization. Its lower XLogP of 3.2 (approximately 1 log unit below MD77) may reduce nonspecific hydrophobic interactions and improve aqueous solubility, enabling more interpretable cellular assay results. Procurement is warranted for research groups seeking to explore the SAR of the benzamide portion of the furazan chemotype without the confounding effects of the strongly electron-withdrawing trifluoromethyl group.

Antiplasmodial Screening Libraries for Next-Generation 1,2,5-Oxadiazole Leads

Recent literature confirms that 1,2,5-oxadiazole-based benzamides achieve sub-micromolar antiplasmodial activity (e.g., 3-amino analog IC50 = 0.035 μM against P. falciparum NF54, selectivity index 5319) [2]. The 3-methoxy substitution of the target compound introduces a distinct electron-donating and hydrogen-bonding pharmacophore not present in the published antiplasmodial series, making it a valuable diversity element for malaria-focused screening decks. Its TPSA of 77.3 Ų and XLogP of 3.2 align with known permeability requirements for blood-stage parasite activity.

Antibacterial SAR Expansion Against Acinetobacter baumannii

1,2,5-Oxadiazoles have been validated as inhibitors of the BasE enzyme in A. baumannii, with lead compound 32 achieving an MIC of 0.5 mM [3]. The target compound's 3-methoxybenzamide moiety offers an unexplored substitution pattern within this chemotype, enabling medicinal chemists to probe the BasE active site with a hydrogen-bond-accepting group in a meta orientation. This compound can serve as a building block for synthesizing a focused library targeting multidrug-resistant Gram-negative pathogens.

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.